molecular formula C10H15N5 B11728509 N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B11728509
M. Wt: 205.26 g/mol
InChI Key: PMYGCSNXZGUAHI-UHFFFAOYSA-N
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Description

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, each substituted with methyl groups, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde with 1-methyl-1H-pyrazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-1H-pyrazole-5-amine
  • 1-Methyl-3-(1H-pyrazol-5-yl)pyrazole
  • 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde

Uniqueness

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine is unique due to its dual pyrazole ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C10H15N5/c1-8-6-12-15(3)9(8)7-11-10-4-5-14(2)13-10/h4-6H,7H2,1-3H3,(H,11,13)

InChI Key

PMYGCSNXZGUAHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNC2=NN(C=C2)C

Origin of Product

United States

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